molecular formula C8H16FN B1531524 (1-Fluoro-3-methylcyclohexyl)methanamine CAS No. 2092086-75-2

(1-Fluoro-3-methylcyclohexyl)methanamine

Cat. No.: B1531524
CAS No.: 2092086-75-2
M. Wt: 145.22 g/mol
InChI Key: OQDCFLYFHZWTEU-UHFFFAOYSA-N
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Description

(1-Fluoro-3-methylcyclohexyl)methanamine: is an organic compound with the molecular formula C8H16FN It features a cyclohexane ring substituted with a fluoro group at the 1-position and a methyl group at the 3-position, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluoro-3-methylcyclohexyl)methanamine typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-methylcyclohexanol.

    Fluorination: The hydroxyl group of 3-methylcyclohexanol is replaced with a fluoro group using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: The resulting 1-fluoro-3-methylcyclohexane is then subjected to a reaction with formaldehyde and ammonia or a primary amine to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1-Fluoro-3-methylcyclohexyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO for mild oxidation conditions.

    Reduction: LiAlH4 for strong reducing conditions.

    Substitution: Nucleophiles such as sodium azide or thiols for substitution reactions.

Major Products

    Oxidation: Imines, nitriles, amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Azides, thiols, or other substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Fluoro-3-methylcyclohexyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. Its structural similarity to naturally occurring amines makes it a useful tool for probing enzyme activity and receptor binding.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The presence of the fluoro group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Fluoro-3-methylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can influence the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-Fluoro-2-methylcyclohexyl)methanamine
  • (1-Fluoro-4-methylcyclohexyl)methanamine
  • (1-Chloro-3-methylcyclohexyl)methanamine

Uniqueness

Compared to its analogs, (1-Fluoro-3-methylcyclohexyl)methanamine offers a unique combination of steric and electronic properties due to the specific positioning of the fluoro and methyl groups. This can result in distinct reactivity and interaction profiles, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

(1-fluoro-3-methylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN/c1-7-3-2-4-8(9,5-7)6-10/h7H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDCFLYFHZWTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Fluoro-3-methylcyclohexyl)methanamine
Reactant of Route 2
(1-Fluoro-3-methylcyclohexyl)methanamine
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(1-Fluoro-3-methylcyclohexyl)methanamine
Reactant of Route 4
(1-Fluoro-3-methylcyclohexyl)methanamine
Reactant of Route 5
(1-Fluoro-3-methylcyclohexyl)methanamine
Reactant of Route 6
(1-Fluoro-3-methylcyclohexyl)methanamine

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